molecular formula C13H23NO5 B2791297 2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-YL)-2-methylpropanoic acid CAS No. 1780789-38-9

2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-YL)-2-methylpropanoic acid

Cat. No. B2791297
CAS RN: 1780789-38-9
M. Wt: 273.329
InChI Key: VIYYIXBYMDUZGH-UHFFFAOYSA-N
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Description

The compound appears to contain a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the Boc group is typically added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Scientific Research Applications

Peptide Synthesis

AT29341 is utilized in the synthesis of peptides, particularly in the formation of dipeptides. The tert-butoxycarbonyl (Boc) group in AT29341 serves as a protective group for amino acids during peptide synthesis. This protection is crucial to prevent unwanted reactions that may occur due to the reactivity of amino acids’ side chains during the synthesis process .

Drug Development

The compound’s structure makes it suitable for use as a linker in the development of proteolysis targeting chimeras (PROTACs). PROTACs are a novel class of drugs that target proteins for degradation. AT29341 provides a rigid structure necessary for linking the protein-targeting molecule with the ubiquitin ligase recruiting moiety .

Molecular Photoswitches

AT29341 can be modified to create molecular photoswitches, which are compounds that change their structure in response to light. These switches have potential applications in developing photoactive peptides, which could lead to new smart drugs and materials sensitive to light .

Antibody-Drug Conjugates (ADCs)

The compound is a potential candidate for creating antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug. AT29341 could be used as a linker that releases the drug upon reaching the target .

Organic Synthesis

In organic synthesis, AT29341 can act as a building block for complex molecules. Its reactive groups allow for multiple functionalization steps, which is essential in the synthesis of diverse organic compounds .

Photoinitiators for Polymer Crosslinking

AT29341’s related compounds have been used as photoinitiators in polymer crosslinking. These photoinitiators help in the curing process of polymers when exposed to UV radiation, which is vital in the manufacturing of coatings and adhesives .

Fluorescent Probes

The structural features of AT29341 make it a potential scaffold for designing fluorescent probes. These probes can be used in various fields, including bioimaging and diagnostics, to detect the presence of specific ions or molecules .

Safety And Hazards

While specific safety and hazard information for this compound is not available, compounds with a Boc group can be irritants and may cause respiratory irritation .

properties

IUPAC Name

2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-7-6-13(18,8-14)12(4,5)9(15)16/h18H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYYIXBYMDUZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(C)(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-methylpropanoic acid

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